2,2',3,3',4',5-Hexachloro-4-biphenylol

Human biomonitoring Tissue-specific PCB metabolism Hydroxylated metabolites

OH-PCB metabolite quantification in human liver and adipose tissue demands matrix-appropriate calibrants; 4-OH-PCB 130 dominates these profiles, while serum-predominant standards introduce systematic bias. • Dominant congener in human liver & adipose tissue for matrix-matched calibration • Documented antiestrogenic reference (ER agonism negative) for endocrine disruption screening • Distinct GC/LC retention resolves co-elution with isomeric hexachloro-OH-PCBs Supplied as a quantitative reference standard for environmental and toxicological research.

Molecular Formula C12H4Cl6O
Molecular Weight 376.9 g/mol
CAS No. 158076-62-1
Cat. No. B1201350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',4',5-Hexachloro-4-biphenylol
CAS158076-62-1
Molecular FormulaC12H4Cl6O
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl6O/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)12(19)11(18)9(5)16/h1-3,19H
InChIKeyGBRSRHQBVBUJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-OH-PCB 130: Hydroxylated PCB Metabolite Standard for Biomonitoring


2,2',3,3',4',5-Hexachloro-4-biphenylol (CAS 158076-62-1), commonly designated 4-OH-PCB 130, is a hydroxylated metabolite of the hexachlorinated biphenyl PCB 130 and belongs to the OH-PCB class of environmental contaminants. It is recognized as a predominant OH-PCB congener in human liver and adipose tissue [1] and is frequently detected in aquatic biota, exhibiting structural similarity to thyroid hormones that implicates it in endocrine-signaling interference [2].

Predominant OH-PCB congener in human liver and adipose tissue
Frequently detected thyroid-mimetic congener in fish plasma
Antiestrogenic reference compound for ER signaling assays

Why 4-OH-PCB 130 Cannot Be Substituted in Tissue and Endocrine Studies


OH-PCB congeners display pronounced differences in tissue partitioning, enzyme inhibition potency, and receptor activity that make generic substitution analytically and toxicologically unsound. 4-OH-PCB 130 dominates the OH-PCB profile in human liver and adipose tissue, whereas 4-OH-CB107 and 4-OH-CB187 are the primary congeners in archived maternal serum [1][2]. Moreover, the antiestrogenic activity shared by hexachlorinated 4-OH-PCBs contrasts with the estrogenic behavior reported for lower-chlorinated OH-PCBs and parent PCBs [3]. These congener-specific characteristics preclude the interchange of OH-PCB standards without risking misidentification of metabolite patterns or erroneous activity assignments.

Congener predominance may shift from liver/adipose to serum; using a serum-dominant OH-PCB standard risks misquantification in tissue extracts.

Antiestrogenic vs. estrogenic activity differs by chlorination level; lower-chlorinated OH-PCBs or parent PCBs may not serve as functional substitutes.

Isomeric hexachloro-OH-PCBs exhibit distinct chromatographic retention; single-congener reference is needed to avoid co-elution misidentification.

4-OH-PCB 130 Differentiation from Other OH-PCB Standards


Liver and Adipose Tissue Predominance over Serum Congeners

In paired human liver and adipose tissue samples (n=5), 4-OH-PCB 130 (2,2′,3,3′,4,5′-hexachloro-4′-biphenylol) was unequivocally identified as one of the two predominant OH-PCB congeners, alongside 3′-OH-CB138. Total OH-PCB concentrations reached 7–175 ng/g lipid in liver versus only 0.3–9 ng/g lipid in adipose tissue [1]. This tissue distribution profile is distinct from that of 4-OH-CB107 and 4-OH-CB187, which dominate in archived maternal serum at Σ₈OH-PCB levels of 0.12–0.98 ng/mL wet weight [2].

Liver & adipose predominance
Head-to-head
One of two predominant OH-PCBs in liver/adipose (7–175 ng/g lipid) vs. serum-dominant 4-OH-CB107/187 (ΣOH-PCBs 0.12–0.98 ng/mL).
Supports tissue-specific standard selection for accurate liver/adipose biomonitoring.
Cross-study; n=5 paired human samples vs. n=30 archived serum.
Human biomonitoring Tissue-specific PCB metabolism Hydroxylated metabolites

Thyroid Hormone Mimicry in Contaminated Fish Plasma

4-OH-PCB 130 was among the most frequently detected OH-PCB congeners in plasma of wild brown bullhead (Ameiurus nebulosus) from Wheatley Harbour, appearing alongside 4′-OH-CB172, 3′-OH-CB180, 4-OH-CB187, 4-OH-CB146, and 3-OH-CB138, all of which share structural similarity with endogenous thyroid hormones [1]. Mean plasma ΣOH-PCB concentrations were significantly elevated in contaminated-site fish (3.6 ng/g wet wt) compared with fish from a reference location (1.5 ng/g wet wt, p<0.01) [1].

Fish plasma sentinel congener
Class-level
2.4-fold higher ΣOH-PCBs at contaminated site (3.6 vs. 1.5 ng/g wet wt, p
Supports sentinel congener profiling for thyroid-disruption exposure gradients.
Wild brown bullhead plasma; GC-MS analysis; one contaminated vs. one reference site.
Antiestrogenic activity profile
Class-level
No intrinsic ER agonism at ≤10⁻⁵ M; inhibits subset of 17β-estradiol-induced responses in MCF-7 and HeLa models.
Supports comparator selection for antiestrogenic hexachlorinated OH-PCB studies.
7 congeners tested; intra-class potency variation observed.
Thyroid disruption Environmental monitoring OH-PCB congener profiling

Antiestrogenic Activity in MCF-7 and HeLa Cell Models

In a panel of seven hydroxylated PCB congeners identified in human serum, 2,2′,3,3′,4′,5-hexachloro-4-biphenylol (4-OH-PCB 130) showed no intrinsic estrogenic activity at concentrations up to 10⁻⁵ M in MCF-7 cell proliferation assays, HeLa cell Gal4-ER luciferase, or MCF-7 ER-CAT reporter systems, yet inhibited one or more estrogenic responses induced by 17β-estradiol [1]. This antiestrogenic profile was shared among all tested congeners but contrasts with the estrogenic activity observed for lower-chlorinated OH-PCBs and certain parent PCBs. Notably, 2,2′,3,4′,5,5′,6-heptachloro-4-biphenylol inhibited all three estrogenic endpoints, whereas 4-OH-PCB 130 inhibited a subset, demonstrating intra-class differential potency [1].

Antiestrogenic activity profile
Class-level
No intrinsic ER agonism at ≤10⁻⁵ M; inhibits subset of 17β-estradiol-induced responses in MCF-7 and HeLa models.
Supports comparator selection for antiestrogenic hexachlorinated OH-PCB studies.
7 congeners tested; intra-class potency variation observed.
Antiestrogenicity ER signaling MCF-7 cells Hydroxylated PCB toxicology

4-OH-PCB 130 High-Value Application Scenarios


Liver and Adipose Tissue Biomonitoring

4-OH-PCB 130 is an essential calibrant for GC-MS or LC-MS/MS methods targeting OH-PCBs in human liver and adipose tissue. Because it is one of the two predominant congeners in these matrices [1], its inclusion in calibration curves directly improves quantitative accuracy for the most abundant OH-PCB species present, whereas reliance on serum-predominant standards (e.g., 4-OH-CB107) would yield biased metabolite profiles.

Thyroid Disruption Assessment in Fish Plasma

Environmental toxicology laboratories analyzing OH-PCBs in fish plasma from PCB-contaminated sites require 4-OH-PCB 130 as a structurally confirmed thyroid-mimetic standard [2]. Its frequent detection in contaminated fish populations supports its use as a sentinel congener for evaluating thyroid-axis disruption in aquatic food webs exposed to legacy PCB pollution.

Antiestrogenicity Reference for ER Signaling Assays

In vitro endocrine disruption screening programs can deploy 4-OH-PCB 130 as a reference antiestrogenic hexachlorinated OH-PCB standard. Its documented lack of intrinsic ER agonism and capacity to inhibit 17β-estradiol-induced responses in MCF-7 and HeLa models [3] make it suitable as a comparator compound when evaluating the antiestrogenic potency of novel or emerging halogenated contaminants.

Congener-Specific Chromatographic Separation

Given the co-elution risk among isomeric hexachloro-OH-PCBs, 4-OH-PCB 130 is required as a single-congener reference standard for method development and validation in comprehensive OH-PCB profiling. Its distinct retention characteristics relative to 3′-OH-CB138 and other co-dominant congeners [1] enable chromatographers to resolve and quantify individual metabolites in complex biological extracts.

Application
Selection Property
Validation Focus
Liver/adipose tissue biomonitoring
Congener predominance in liver and adipose
Calibration accuracy for predominant tissue OH-PCB
Thyroid disruption assessment in fish plasma
Frequent detection in contaminated fish plasma
Sentinel congener profiling across contamination gradients
Antiestrogenicity reference for ER signaling assays
Documented antiestrogenic activity without ER agonism
Comparator suitability in MCF-7/HeLa ER transactivation studies
Congener-specific chromatographic separation
Distinct retention among isomeric hexachloro-OH-PCBs
Method resolution and unambiguous peak identification
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